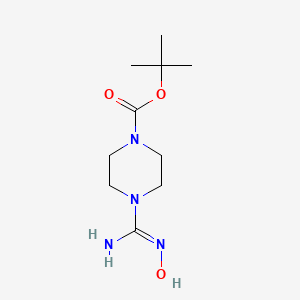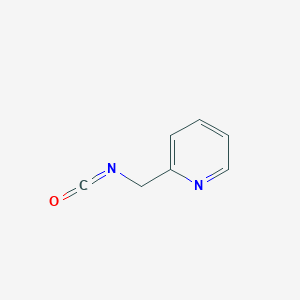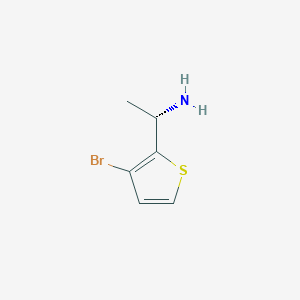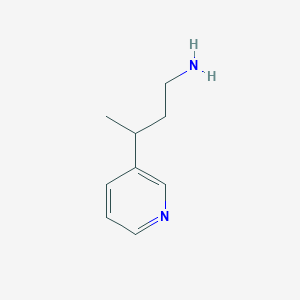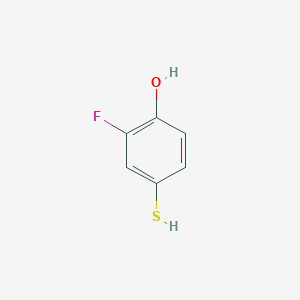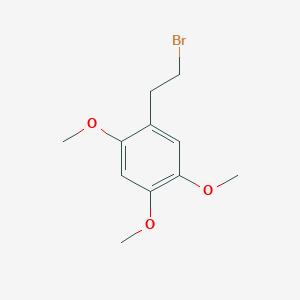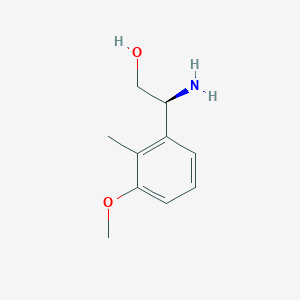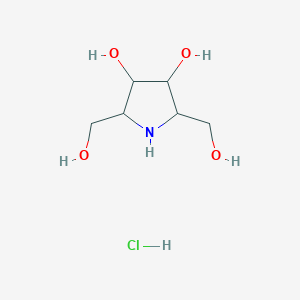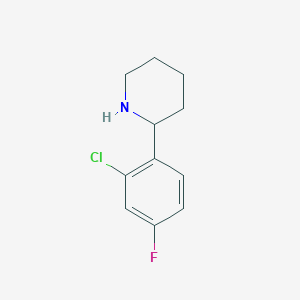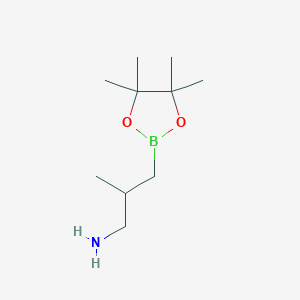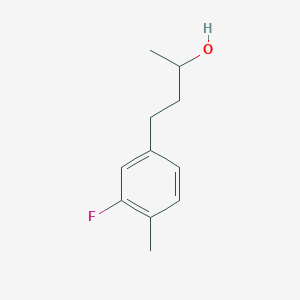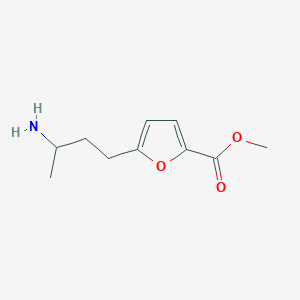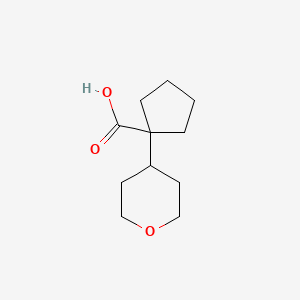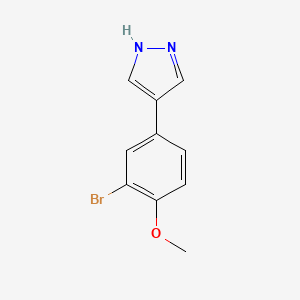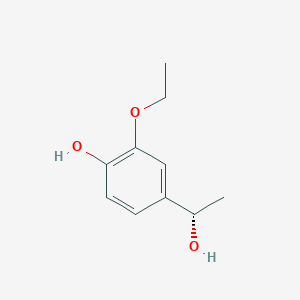
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol is a member of the class of phenols, which are compounds characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is specifically substituted by an ethoxy group (-OCH2CH3) at position 2 and a hydroxyethyl group (-CH(OH)CH3) at position 4 on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production of substituted phenols, including this compound, often involves the hydroxylation of benzene derivatives. This process can be carried out using various oxidizing agents and catalysts to achieve high yields and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
化学反应分析
Types of Reactions
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The ethoxy and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), bromine (HBr), and various catalysts. The reaction conditions typically involve mild temperatures and environmentally friendly solvents to ensure high efficiency and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols.
科学研究应用
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (s)-2-Ethoxy-4-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-(1-hydroxyethyl)phenol
- 4-Hydroxy-alpha-methylbenzyl alcohol
- 4-Hydroxy-alpha-methyl-benzenemethanol
Uniqueness
(s)-2-Ethoxy-4-(1-hydroxyethyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H14O3 |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-ethoxy-4-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-8(7(2)11)4-5-9(10)12/h4-7,11-12H,3H2,1-2H3/t7-/m0/s1 |
InChI 键 |
WXCBAMBCSRMDOH-ZETCQYMHSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)[C@H](C)O)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


